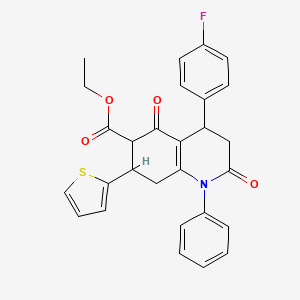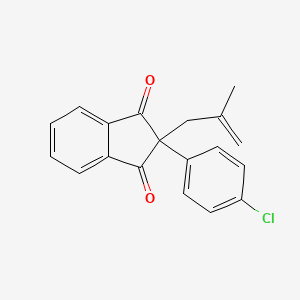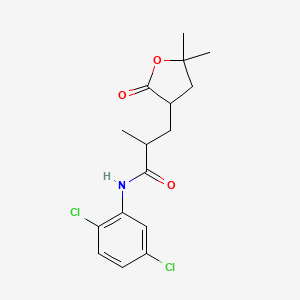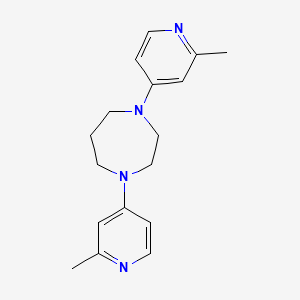![molecular formula C23H23N5O6 B11068780 1'-(4-methoxyphenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11068780.png)
1'-(4-methoxyphenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(4-methoxyphenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a pyrazinoquinoline core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-methoxyphenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrazinoquinoline Core: This can be achieved through a series of condensation reactions involving appropriate precursors such as anthranilic acid derivatives and pyrazole derivatives.
Spirocyclization: The spiro linkage is introduced through a cyclization reaction, often involving a nucleophilic attack on a carbonyl group.
Functional Group Modifications: Introduction of the nitro group and methoxyphenyl group can be achieved through nitration and etherification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1’-(4-methoxyphenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce carboxyl or hydroxyl groups .
Scientific Research Applications
1’-(4-methoxyphenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-(4-methoxyphenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with similar biological activities.
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure and have been studied for their photophysical and biological properties.
Uniqueness
1’-(4-methoxyphenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H23N5O6 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3'-methyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C23H23N5O6/c1-25-9-10-26-18-8-5-16(28(32)33)11-14(18)12-23(19(26)13-25)20(29)24-22(31)27(21(23)30)15-3-6-17(34-2)7-4-15/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,24,29,31) |
InChI Key |
POOGYTSAJYJEBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[2-(1H-benzimidazol-2-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11068698.png)

![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11068705.png)
![1-(4-Ethylphenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11068712.png)

![Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methoxybenzoyl)-](/img/structure/B11068728.png)
![2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B11068733.png)
![5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-pyridin-3-yl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11068745.png)
![4-(2,5-dimethylthiophen-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11068750.png)
![N-[(5-chlorothiophen-2-yl)sulfonyl]-4-fluorophenylalanine](/img/structure/B11068751.png)

![1,4-Dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane]](/img/structure/B11068788.png)
![Dimethyl [3-(4-bromophenyl)-1-(4-chlorophenyl)-2-methyl-3-oxopropyl]propanedioate](/img/structure/B11068791.png)

